molecular formula C11H16N2O2 B13163747 Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate

Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate

Cat. No.: B13163747
M. Wt: 208.26 g/mol
InChI Key: JZTMGPLPKXFVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylimidazole with a suitable azepine derivative in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its seven-membered azepine ring fused with an imidazole ring provides a unique scaffold for drug development and material science applications .

Biological Activity

Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate (CAS No. 2060060-59-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H16N2O2C_{11}H_{16}N_{2}O_{2} and a molecular weight of approximately 208.26 g/mol. The compound features a complex imidazoazepine structure that contributes to its unique biological activities.

PropertyValue
Molecular Formula C11H16N2O2C_{11}H_{16}N_{2}O_{2}
Molecular Weight 208.26 g/mol
CAS Number 2060060-59-3

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]azepines exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, it is hypothesized that its structural analogs might share similar mechanisms of action.

A notable study examined the cytotoxicity of various imidazo compounds against human cancer cell lines. The results demonstrated that certain derivatives showed IC50 values in the micromolar range against sensitive cell lines such as MCF-7 (breast cancer) and RT-4 (bladder cancer) . These findings suggest that this compound could have potential as an anticancer agent.

The anticancer activity of imidazo compounds is often attributed to their ability to interfere with cellular processes such as:

  • Inhibition of DNA synthesis : Compounds may disrupt the replication process in cancer cells.
  • Induction of apoptosis : Certain derivatives can trigger programmed cell death pathways in malignant cells.
  • Inhibition of specific enzymes : Some studies suggest that these compounds may inhibit enzymes involved in tumor growth and metastasis.

In Vitro Studies

In vitro studies have been conducted on related imidazo compounds to assess their efficacy against cancer cell lines. For example:

  • Compound X : Showed an IC50 of 6.98 µM against RT-4 cells.
  • Compound Y : Demonstrated an IC50 of 8.43 µM against MCF-7 cells .

These results highlight the potential for this compound to exhibit similar bioactivity.

Comparative Analysis

A comparative analysis of various imidazo compounds reveals a trend in biological activity based on structural modifications. The following table summarizes findings from recent studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Imidazo Compound AMCF-78.43Apoptosis induction
Imidazo Compound BRT-46.98DNA synthesis inhibition
Methyl 3-methyl...TBDTBDTBD

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 3-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-8-7-12-10-4-3-9(11(14)15-2)5-6-13(8)10/h7,9H,3-6H2,1-2H3

InChI Key

JZTMGPLPKXFVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1CCC(CC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.